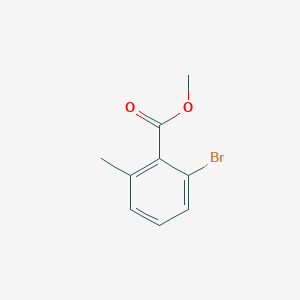

Methyl 2-bromo-6-methylbenzoate

Descripción general

Descripción

Methyl 2-bromo-6-methylbenzoate is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl 2-bromo-6-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in medicinal chemistry, its mechanisms of action, and relevant case studies.

This compound has the molecular formula C₉H₉BrO₂ and a molecular weight of 227.07 g/mol. It features a bromo substituent at the second position and a methyl group at the sixth position of the benzoate ring, which contributes to its unique reactivity profile.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 227.07 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Research indicates that halogenated compounds, including this compound, exhibit significant biological activity. The compound's analogues have been studied for their potential as enzyme inhibitors, particularly against benzoylformate decarboxylase. The bromo analogue serves as a competitive inhibitor, which can be valuable in drug discovery and development .

Applications in Medicinal Chemistry

This compound is used as an intermediate in the synthesis of various pharmaceutical agents. It plays a crucial role in developing anti-inflammatory and analgesic drugs . The compound's unique structure allows for modifications that enhance its therapeutic efficacy.

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound acts as a competitive inhibitor of benzoylformate decarboxylase, which is involved in important metabolic pathways. This inhibition could lead to potential therapeutic applications in metabolic disorders.

- Synthesis of Prostaglandins : The compound has been utilized in synthesizing prostaglandins and other biologically active molecules, showcasing its versatility in organic synthesis .

- Antitumor Agents : Research has indicated that derivatives of this compound can exhibit antitumor properties, making it a candidate for further investigation in cancer therapy .

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

Methyl 2-bromo-6-methylbenzoate serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its bromine atom allows for further reactions that can modify biological activity. Notably, it is utilized in the synthesis of:

- Anti-inflammatory agents : Compounds derived from this compound have shown promise in reducing inflammation.

- Antitumor agents : Research indicates that derivatives of this compound can act as potential anticancer drugs by inhibiting tumor growth through various mechanisms.

Case Study : A study demonstrated that this compound is involved in synthesizing prostaglandins, which are crucial for various physiological functions and are targeted in many therapeutic areas, including pain relief and inflammation management .

Organic Synthesis

In organic chemistry, this compound is employed to create complex molecules. Its reactivity allows chemists to develop new compounds with desired biological activities.

Key Reactions :

- Nucleophilic substitutions : The bromine atom can be replaced by various nucleophiles, leading to a wide array of derivatives.

- Formation of heterocycles : It can serve as a precursor for synthesizing heterocyclic compounds, which are essential in medicinal chemistry.

Agrochemical Development

This compound is also explored in agrochemical formulations. Its derivatives are investigated for their potential as herbicides and pesticides.

Applications :

- Herbicide formulations : Compounds derived from this compound have been tested for their effectiveness in controlling unwanted plant growth.

- Pesticide development : Research is ongoing to evaluate its efficacy against various pests, contributing to sustainable agricultural practices.

Material Science

This compound finds applications in material science, particularly in the development of specialty polymers and materials. The incorporation of brominated compounds can enhance properties such as:

- Thermal stability

- Chemical resistance

Analytical Chemistry

In analytical chemistry, this compound acts as a standard in chromatographic techniques. It aids in the analysis and quantification of similar compounds within complex mixtures, ensuring accurate results.

Data Tables

| Application Area | Specific Uses | Examples/Notes |

|---|---|---|

| Pharmaceuticals | Synthesis of anti-inflammatory drugs | Prostaglandins synthesis |

| Synthesis of antitumor agents | Potential anticancer compounds | |

| Organic Synthesis | Nucleophilic substitutions | Formation of diverse derivatives |

| Heterocyclic compound synthesis | Key precursor for medicinal chemistry | |

| Agrochemicals | Herbicide formulations | Tested for effectiveness against weeds |

| Pesticide development | Ongoing research on pest control | |

| Material Science | Development of specialty polymers | Enhances thermal stability and resistance |

| Analytical Chemistry | Standard in chromatographic techniques | Used for accurate analysis |

Propiedades

IUPAC Name |

methyl 2-bromo-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJSNWUTQDNGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468677 | |

| Record name | Methyl 2-bromo-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99548-56-8 | |

| Record name | Methyl 2-bromo-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.